molecular formula C20H22N8O2 B2639808 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one CAS No. 1058497-25-8

4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one

Cat. No.: B2639808
CAS No.: 1058497-25-8
M. Wt: 406.45
InChI Key: OOGMWZDYAPGUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolopyrimidine core (3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl) linked via a piperazine-carbonyl group to a 1-phenylpyrrolidin-2-one moiety. The triazolopyrimidine core contributes to π-π stacking and hydrogen-bonding interactions, while the piperazine linker enhances solubility and conformational flexibility.

Properties

IUPAC Name

4-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O2/c1-25-18-17(23-24-25)19(22-13-21-18)26-7-9-27(10-8-26)20(30)14-11-16(29)28(12-14)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGMWZDYAPGUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Attachment of the Piperazine Ring: The triazolopyrimidine intermediate is then reacted with piperazine derivatives, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the piperazine-carbonyl bond.

    Formation of the Pyrrolidinone Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidinone moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the triazolopyrimidine core using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been studied for its potential to inhibit cancer cell growth and its antimicrobial properties.

Medicine

In medicine, the compound is being investigated for its potential use in treating various diseases, including cancer and bacterial infections. Its ability to interact with specific molecular targets makes it a valuable lead compound in drug discovery.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its synthesis and modification can lead to the creation of new materials with desirable properties.

Mechanism of Action

The mechanism of action of 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Core Heterocycle Variations

Triazolopyrimidine vs. Pyrazolopyrimidine and Pyrazolotriazolopyrimidine

  • Target Compound : The triazolopyrimidine core (with a fused triazole ring) provides distinct electronic properties compared to pyrazolopyrimidines (e.g., compound 58 in ). The triazole’s nitrogen-rich structure may enhance binding to metal ions or polar receptors .
  • Pyrazolotriazolopyrimidines: describes isomers of pyrazolotriazolopyrimidines (e.g., compounds 6–9). These isomers exhibit varying stability; for example, pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) isomerizes to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (6) under specific conditions.

Linker Modifications

Piperazine-Carbonyl vs. Direct Piperazine/Piperidine Attachments

  • highlights derivatives with direct piperazine attachments (e.g., 7-(piperazin-1-yl)), which may confer higher flexibility but lower directional control compared to the carbonyl-bridged structure .
  • Substituted Piperazines : lists piperazines with methyl, ethyl, or hydroxyethyl substituents (e.g., 7-[4-(2-hydroxyethyl)piperazin-1-yl]). These modifications improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s unsubstituted piperazine .

Substituent Effects

Phenylpyrrolidinone vs. Aryl and Heteroaryl Groups

  • Target Compound: The 1-phenylpyrrolidin-2-one group adds a planar aromatic system (phenyl) and a strained bicyclic lactam (pyrrolidinone), which may enhance metabolic stability but reduce aqueous solubility.
  • Comparison with : Compounds bearing 2-(3,4-dimethoxyphenyl) or 2-(2-methylimidazo[1,2-a]pyridin-6-yl) substituents () show increased hydrophilicity due to methoxy or nitrogen-rich heterocycles, contrasting with the target’s unmodified phenyl group .
  • Pyrazolopyrimidinones: Compound 58 () features a 3,5-dimethylphenyl group and isopropyl substituent, which may improve lipophilicity (higher logP) but introduce steric hindrance absent in the target compound .

Data Table: Structural and Hypothetical Property Comparison

Property/Compound Target Compound Pyrazolotriazolopyrimidine (6) 7-(Piperazin-1-yl) Derivative Compound 58 ()
Core Structure Triazolopyrimidine Pyrazolotriazolopyrimidine Pyrazino-pyrimidinone Pyrazolopyrimidinone
Molecular Weight ~450 g/mol (estimated) ~390 g/mol ~420 g/mol ~340 g/mol
Key Substituents Piperazine-carbonyl, phenyl Methyl, isomerizable triazole Unsubstituted piperazine 3,5-Dimethylphenyl, isopropyl
logP (Predicted) 2.5–3.0 1.8–2.2 1.5–2.0 3.0–3.5
Solubility (aq.) Moderate (piperazine enhances) High (polar substituents) High Low (lipophilic groups)
Metabolic Stability High (rigid pyrrolidinone) Moderate (isomerization risk) Low (unprotected piperazine) Moderate (steric protection)

Research Implications and Gaps

  • Triazolopyrimidine vs. Pyrazolopyrimidine : The target’s triazole ring may offer superior binding specificity, but comparative bioactivity data are lacking in the evidence.
  • Piperazine Linkers : The carbonyl bridge in the target compound could reduce off-target interactions compared to flexible piperazine derivatives in , though conformational studies are needed.
  • Substituent Optimization: The phenylpyrrolidinone group’s metabolic stability warrants comparison with ’s dimethylphenyl group in vivo.

Biological Activity

The compound 4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a triazolopyrimidine core linked to a piperazine and a phenylpyrrolidinone moiety. The structural complexity allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC19H23N7O
Molecular Weight367.43 g/mol
CAS NumberNot available
PurityTypically >95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been studied for its potential as an inhibitor of specific kinases involved in cellular signaling pathways. Kinases are critical in regulating numerous cellular processes, including growth and metabolism.

Target Kinases

  • PfGSK3 : Involved in glucose metabolism and cell growth.
  • PfPK6 : Plays a role in malaria parasite survival.

Studies have shown that derivatives of triazolopyrimidine can inhibit these kinases, leading to antiparasitic effects against malaria .

Pharmacological Activities

Research indicates that the compound exhibits several pharmacological activities:

  • Antiparasitic Activity : The compound has shown promising results against Plasmodium falciparum (the malaria-causing parasite). In vitro assays demonstrated inhibition of parasite growth with IC50 values in the nanomolar range .
  • Anticancer Potential : Similar compounds within the triazolopyrimidine family have been investigated for their anticancer properties. They may inhibit tumor cell proliferation by targeting specific signaling pathways crucial for cancer cell survival .
  • Neuroprotective Effects : Given the presence of piperazine moieties, there is potential for neuroprotective activity against neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Case Studies

Several studies have reported on the biological activity of related compounds:

  • Study on Antimalarial Activity : A study focusing on pyrimidine derivatives demonstrated that modifications to the triazole ring significantly enhanced antiparasitic efficacy. The most potent derivative showed an EC50 value of 17 nM against PfCDPK1, suggesting that structural optimization is key to enhancing biological activity .
  • Anticancer Research : Research into pyrazolo[1,5-a]pyrimidines indicated their ability to inhibit key enzymes involved in cancer progression. Compounds similar to our target showed selective inhibition against cancer cell lines with minimal toxicity to normal cells .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis route of this compound?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates (e.g., triazolo-pyrimidine and piperazine-carboxylate fragments). Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation. Employ high-throughput screening (HTS) to test catalysts and solvents under varied conditions (temperature, pressure). For example, ICReDD’s integrated computational-experimental workflow accelerates reaction optimization by 30–50% . Post-synthesis, validate purity via HPLC-MS and NMR (e.g., ¹H/¹³C, 2D-COSY) .

Q. How can researchers address solubility challenges in in vitro assays?

  • Methodological Answer : Use computational tools (e.g., COSMO-RS) to predict solubility in aqueous buffers or DMSO. Experimentally, test co-solvents (e.g., PEG-400, cyclodextrins) or pH adjustments (e.g., phosphate buffers at pH 7.4 vs. 6.5). For low solubility, consider salt formation (e.g., hydrochloride) or nanoformulation (liposomes). Document solubility parameters (logP, TPSA) from databases like PubChem to guide formulation .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer : Combine NMR (¹H/¹³C, HSQC) to confirm connectivity of the triazolo-pyrimidine and pyrrolidin-2-one moieties. Use HRMS (ESI-TOF) for exact mass verification. X-ray crystallography is preferred for resolving stereochemistry, especially at the pyrrolidinone carbonyl. FTIR can validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Cross-reference spectral data with analogs (e.g., piperazine-linked pyrimidines in ) to identify deviations .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess target binding under varying protonation states (e.g., piperazine’s pKa ~7.1). Use free-energy perturbation (FEP) to compare binding affinities across experimental setups. If discrepancies persist, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization). Cross-check assay conditions (e.g., ionic strength, redox agents) that may alter triazolo-pyrimidine stability .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer : Prioritize substituents at the triazolo-pyrimidine 3-methyl group and phenylpyrrolidinone’s para position. Synthesize analogs via Suzuki-Miyaura coupling (for aryl groups) or reductive amination (for piperazine modifications). Test analogs against isoform-specific targets (e.g., kinase panels) to identify selectivity drivers. Use QSAR models trained on datasets from to predict bioactivity cliffs .

Q. How should researchers approach scale-up while maintaining reaction efficiency?

  • Methodological Answer : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization reactions). Optimize mixing efficiency using microreactors and inline monitoring (e.g., FTIR, Raman). For piperazine coupling, replace toxic solvents (DMF) with Cyrene™ or 2-MeTHF. Apply process analytical technology (PAT) to track intermediates and minimize byproducts. Refer to CRDC guidelines for reactor design and membrane-based separations .

Q. What experimental controls are critical in assessing metabolic stability?

  • Methodological Answer : Include positive controls (e.g., verapamil for CYP3A4) and negative controls (NADPH-free incubations) in liver microsome assays. Use stable isotope labeling (e.g., ¹³C-methyl group) to track metabolites via LC-MS/MS. For oxidative metabolites, employ H/D exchange experiments to identify sites of hydroxylation. Cross-validate with in silico tools (e.g., MetaSite) to predict metabolic hotspots .

Data Interpretation & Contradiction Analysis

Q. How to reconcile conflicting cytotoxicity results across cell lines?

  • Methodological Answer : Profile cell line-specific expression of transporters (e.g., P-gp) using qPCR or Western blot. Test cytotoxicity in isogenic pairs (e.g., P-gp+ vs. P-gp-) to isolate efflux effects. Use 3D spheroid models to mimic tissue-specific microenvironments. If contradictions persist, re-evaluate compound stability in culture media via LC-MS .

Q. What statistical methods are robust for analyzing dose-response heterogeneity?

  • Methodological Answer : Apply mixed-effects models to account for batch variability. Use Bayesian hierarchical modeling to integrate historical data (e.g., triazolo-pyrimidine analogs). For EC₅₀ shifts, perform bootstrap resampling to estimate confidence intervals. Visualize data with heatmaps (e.g., clustering by response patterns) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.